
Tetrahydrocortisone
Vue d'ensemble
Description
Tetrahydrocortisone (THE) is a major inactive metabolite of cortisone, formed via the reduction of the 4,5 double bond and ketone groups at positions 3 and 20 by hepatic enzymes. It plays a critical role in the peripheral metabolism of glucocorticoids and is excreted in urine. THE is clinically significant as a biomarker for adrenal disorders, including Cushing’s syndrome (CS) and medulloblastoma (MB), and is used to assess 11β-hydroxysteroid dehydrogenase (11β-HSD) activity .
Méthodes De Préparation
- La THC est principalement produite comme métabolite dans l'organisme, plutôt que d'être synthétisée directement.
- Les voies de synthèse de la THC ne sont pas couramment rapportées, car elle se forme principalement par des réactions enzymatiques in vivo.
Analyse Des Réactions Chimiques
Metabolic Formation via 5β-Reductase
Tetrahydrocortisone is generated through the enzymatic reduction of cortisone by 5β-reductase , which saturates the Δ4 double bond in the A-ring of the steroid. This reaction is critical in glucocorticoid metabolism and is part of the hepatic inactivation pathway .
Key Reaction:
Enzyme | Substrate | Product | Biological Role | Reference |
---|---|---|---|---|
5β-Reductase | Cortisone | This compound | Inactivation of glucocorticoids |
Derivatization for Analytical Detection
This compound undergoes picolinyl derivatization to enhance detection sensitivity in liquid chromatography–tandem mass spectrometry (LC-MS/MS). This reaction involves the formation of 3,21-dipicolinyl derivatives using picolinic acid and 2-methyl-6-nitrobenzoic anhydride .
Reaction Conditions:
-
Reagents : Picolinic acid, 2-methyl-6-nitrobenzoic anhydride
-
Product : 3,21-Dipicolinyl-tetrahydrocortisone
-
Purpose : Improves ionization efficiency for LC-MS/MS quantification .
Derivatization Method | Reagents Used | Detection Limit (LLOQ) | Reference |
---|---|---|---|
Picolinyl derivatization | Picolinic acid, mixed anhydride | 1 ng/mL (urine) |
Conjugation Reactions
This compound is further metabolized via glucuronidation , forming water-soluble conjugates for renal excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) .
Key Reaction:
Conjugation Type | Enzyme Family | Functional Outcome | Reference |
---|---|---|---|
Glucuronidation | UGTs | Enhanced renal excretion |
Hydrolysis in Analytical Workflows
Total this compound levels (free + conjugated) are measured after acid or enzymatic hydrolysis of glucuronide conjugates. This step is essential for comprehensive urinary glucocorticoid profiling .
Hydrolysis Method | Conditions | Application | Reference |
---|---|---|---|
Acid hydrolysis | HCl, 100°C, 1 hour | Release of unconjugated THE | |
Enzymatic hydrolysis | β-Glucuronidase, 37°C, 18 hours | Specific cleavage of glucuronides |
Key Research Findings:
-
Dose-Dependent Metabolism : Higher doses of glucocorticoids increase THE production, but accumulation ratios decline due to nonlinear pharmacokinetics .
-
Analytical Sensitivity : Picolinyl derivatization achieves a lower limit of quantification (LLOQ) of 1 ng/mL, enabling precise measurement in biological matrices .
-
Interindividual Variability : 5β-Reductase activity varies significantly across populations, impacting THE levels and glucocorticoid equilibrium .
This synthesis of chemical reactions and analytical methodologies underscores this compound’s role in glucocorticoid metabolism and the technical precision required for its quantification in clinical studies.
Applications De Recherche Scientifique
Metabolic Pathways and Mechanisms
Tetrahydrocortisone is primarily formed from cortisol through reduction reactions catalyzed by 11β-hydroxysteroid dehydrogenase enzymes. The metabolism of THE has been studied extensively to understand its role in health and disease.
- Conversion Processes : this compound can be further metabolized into tetrahydrocortisol (THF) and other metabolites, influencing the overall steroid hormone profile in the body. Research indicates that approximately 20% of urinary THF arises from the reduction of THE, while the majority is produced from cortisol itself .
- Influence on Cortisol Metabolism : Studies have shown that the ratio of THF to THE can serve as an indicator of 11β-hydroxysteroid dehydrogenase activity, which is crucial in conditions such as adrenal insufficiency and liver diseases .
Clinical Applications
This compound has several clinical applications, particularly in endocrinology and metabolic disorders.
- Adrenal Insufficiency : In patients with primary adrenal insufficiency, dual-release hydrocortisone therapy has demonstrated improved metabolic profiles compared to traditional therapies. This effect may be linked to altered cortisol metabolism involving this compound .
- Thyroid Dysfunction : The ratio of urinary this compound to tetrahydrocortisol (THE/THF) has been identified as a valuable biomarker in assessing peripheral thyroid hormone action. Elevated levels are associated with hyperthyroidism, while reduced levels are found in hypothyroidism, indicating its potential use in diagnosing thyroid disorders .
- Liver Disease : Research indicates that patients with liver cirrhosis exhibit altered metabolism of this compound, which may contribute to abnormal cortisol metabolite patterns. This suggests that measuring THE could provide insights into liver function and steroid metabolism in affected individuals .
Biomarker Potential
The measurement of this compound and its metabolites is gaining traction as a non-invasive biomarker for various conditions.
- Corticosteroid Abuse Detection : The assessment of this compound levels in urine can aid in screening for corticosteroid abuse in livestock, providing a methodological approach to monitor anabolic steroid use in veterinary medicine .
- Metabolomic Studies : this compound's role in steroid hormone metabolomics highlights its potential as a biomarker for various endocrine disorders. Metabolomic profiling can assist in understanding disease progression and treatment responses .
Case Studies and Research Findings
Several studies have documented the implications of this compound in clinical settings:
Mécanisme D'action
- THC itself is inactive, but its precursor, cortisone, plays a crucial role.
- Cortisone is converted to cortisol (active form) by 11β-HSD type 1 in tissues like the liver.
- Cortisol regulates metabolism, immune responses, and stress adaptation by binding to glucocorticoid receptors.
Comparaison Avec Des Composés Similaires
2.1. Structural and Functional Comparisons
2.2. Key Metabolic Ratios and Diagnostic Utility
- (THF + allo-THF)/THE Ratio: Normal: ~1.0 (reflects balanced 11β-HSD2 activity). Elevated: Indicates 11β-HSD2 deficiency (e.g., AME, licorice ingestion) . Decreased: Observed in CS due to cortisol overproduction .
- THE/Cortisone Ratio : Reflects cortisone clearance efficiency .
2.3. Immunoassay Cross-Reactivity
THE exhibits minimal cross-reactivity in cortisol immunoassays (e.g., Roche Elecsys) despite structural similarity to cortisol. This contrasts with compounds like prednisolone, which cross-react significantly due to shared functional groups .
2.4. Analytical Differentiation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for distinguishing THE from analogs due to its ability to resolve structural isomers (e.g., THE vs. THF) and quantify low-abundance metabolites . Key MS/MS transitions:
Activité Biologique
Tetrahydrocortisone (THE) is a significant metabolite of cortisol, primarily involved in the regulation of various physiological processes through its action on glucocorticoid receptors. This article explores the biological activity of this compound, including its metabolic pathways, effects in clinical conditions, and relevant research findings.
1. Overview of this compound
This compound is a steroid hormone derived from cortisol, exhibiting both glucocorticoid and minor mineralocorticoid activities. It plays a crucial role in modulating immune responses, inflammation, and metabolism. As a glucocorticoid receptor agonist, this compound influences various metabolic processes, including protein catabolism and gluconeogenesis, while also stabilizing capillary walls and promoting renal excretion of calcium .
2. Metabolic Pathways
The metabolism of this compound involves several enzymatic conversions, primarily occurring in the liver. The main metabolic pathways include:
- Reduction to Tetrahydrocortisol (THF) : A significant portion of this compound is converted to THF.
- Formation of β-Cortolone : this compound serves as a precursor for β-cortolone, which is a critical metabolite in steroid metabolism.
- Conversion to 11-Ketoetiocholanolone : This pathway involves the loss of the side-chain from this compound .
Table 1: Key Metabolites and Their Pathways
Metabolite | Precursor | Conversion Process |
---|---|---|
Tetrahydrocortisol (THF) | This compound | Reduction |
β-Cortolone | This compound | Conversion via glucuronidation |
11-Ketoetiocholanolone | This compound | Side-chain cleavage |
3.1 Addison's Disease and Cortisol Replacement Therapy
In patients with Addison's disease undergoing hydrocortisone replacement therapy, the urinary metabolome shows significant alterations. Studies indicate that the ratio of tetrahydrocortisol to this compound (THF/THE) changes notably during treatment with different dosing regimens. For instance, during a daily regimen (TID-HC), there was an increase in the THF/THE ratio compared to control values, suggesting enhanced activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and altered steroid metabolism .
Table 2: Urinary Metabolite Ratios in Addison's Disease
Treatment Regimen | THF/THE Ratio | 11β-HSD1 Activity |
---|---|---|
Control | 0.65 | Baseline |
TID-HC | 1.03 | Increased |
DR-HC | Normalized | Decreased |
3.2 Cushing's Syndrome
Research has shown that patients with Cushing's syndrome exhibit elevated levels of this compound alongside other metabolites like THF. A study comparing patients with adrenal incidentalomas and Cushing's syndrome found statistically significant differences in urinary excretion rates of these metabolites, indicating altered steroidogenesis associated with hypercortisolism .
4. Case Studies and Research Findings
Several studies have focused on the biological activity and clinical implications of this compound:
- Metabolism in Liver Disease : A study involving patients with liver cirrhosis demonstrated that the metabolism of this compound differs significantly from healthy individuals, affecting its excretion rates and contributing to abnormal cortisol metabolite patterns .
- Nonspecific Illness Effects : Research has indicated that nonspecific illnesses can lead to altered steroid metabolism patterns, including increased THF/THE ratios without elevated cortisol production, suggesting a complex interplay between illness states and steroid metabolism .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways involving tetrahydrocortisone, and how are they quantified in human urine?
this compound (THE) is a key metabolite of cortisol and hydrocortisone, formed via 11β-hydroxysteroid dehydrogenase (11β-HSD)-mediated oxidation. It is further conjugated (e.g., as THE-glucuronide) for urinary excretion. Quantification typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with enzymatic hydrolysis (β-glucuronidase) to release free THE from conjugates. Calibration curves (e.g., up to 500 ng/mL) and semiquantitative approaches are used when concentrations exceed linear ranges .
Q. How does this compound differ structurally and functionally from tetrahydrocortisol (THF)?
THE lacks the 11β-hydroxyl group of THF due to 11β-HSD activity, making it a marker of cortisone metabolism. Structurally, THE (C21H30O5, MW 364.48) is distinguished by its 11-oxo group, whereas THF retains cortisol’s 11β-OH. Functionally, THE lacks glucocorticoid/mineralocorticoid activity, unlike THF, which retains partial activity .
Q. What standard analytical methods are used to distinguish THE from isomers like allo-tetrahydrocortisol?
LC-MS/MS with multiple reaction monitoring (MRM) or MS<sup>3</sup> fragmentation is employed. Chromatographic separation using C18 columns and optimized mobile phases (e.g., methanol/water gradients) resolves THE from allo-THF. Urinary hydrolysis and isotopic internal standards (e.g., deuterated THE) improve specificity .
Advanced Research Questions
Q. How should researchers design experiments to assess 11β-HSD activity using THE/THF ratios?
Collect 24-hour urine samples to account for diurnal cortisol variations. Hydrolyze samples with β-glucuronidase (e.g., 37°C, 18 hours) to measure total THE and THF. Calculate the (THF + alloTHF)/THE ratio via LC-MS/MS. Include controls for enzyme inhibition (e.g., glycyrrhetinic acid for 11β-HSD2) and validate with plasma cortisol/cortisone ratios .
Q. How can contradictions in urinary THE concentrations be resolved when values exceed calibration limits?
Use a semiquantitative approach: dilute samples post-hydrolysis, apply extended calibration ranges, or report values as ">500 ng/mL" with footnotes. Cross-validate with alternative methods (e.g., immunoassays) or normalize to creatinine levels to mitigate batch variability .
Q. What methodological considerations are critical when correlating THE levels with mineral biomarkers (e.g., zinc, selenium)?
Standardize urine collection protocols (time, diet, hydration) to minimize confounding. Use inductively coupled plasma mass spectrometry (ICP-MS) for mineral quantification and multivariate regression to adjust for covariates (e.g., age, BMI). Report correlations as partial coefficients with p-values <0.05 .
Q. How does enzymatic hydrolysis impact the accuracy of THE quantification in urine?
Incomplete hydrolysis underestimates THE levels. Optimize hydrolysis duration and enzyme concentration (e.g., 1,000 U/mL β-glucuronidase). Validate recovery rates using spiked THE-glucuronide standards and compare hydrolyzed vs. non-hydrolyzed aliquots .
Q. What experimental strategies can differentiate exogenous hydrocortisone administration from endogenous THE production?
Administer deuterated cortisol tracers and monitor urinary deuterated THE via high-resolution MS. Compare isotopic enrichment patterns with baseline samples. This approach isolates exogenous contributions while accounting for endogenous metabolism .
Q. How do urinary THE levels inform the diagnosis of apparent mineralocorticoid excess (AME)?
AME is characterized by suppressed 11β-HSD2 activity, leading to elevated (THF + alloTHF)/THE ratios (>5.0 vs. normal ~1.0). Confirm with genetic testing (HSD11B2 mutations) and correlate with hypertension/hypokalemia. Exclude licorice/carbenoxolone intake, which mimics AME biochemically .
Q. What validation steps are essential for LC-MS/MS assays measuring THE in multi-metabolite panels?
Validate linearity (0.1–500 ng/mL), precision (CV <15%), recovery (>85%), and matrix effects (ion suppression/enhancement <20%). Perform cross-validation with certified reference materials (e.g., NIST SRM 3672) and participate in inter-laboratory proficiency testing .
Propriétés
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGWGHVTLUBCEM-ZIZPXRJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878591 | |
Record name | Tetrahydrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53-05-4 | |
Record name | Tetrahydrocortisone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrocortisone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TETRAHYDROCORTISONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrahydrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3α,17,21-trihydroxy-5-β-pregnane-11,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROCORTISONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HF9TM2D15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.